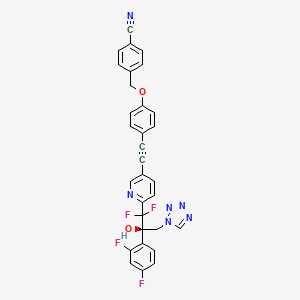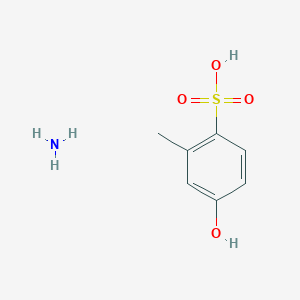![molecular formula C29H29F3N2O6 B11931611 but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)
but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ブテン-2-ジエン酸;3-[3,5-ジフルオロ-4-[2-(2-フルオロ-2-メチルプロピル)-3-メチル-1,3,4,9-テトラヒドロピリド[3,4-b]インドール-1-イル]フェニル]プロプ-2-エン酸は、インドールとブテンジオ酸構造を組み合わせた複雑な有機化合物です。
準備方法
合成経路および反応条件
ブテン-2-ジエン酸;3-[3,5-ジフルオロ-4-[2-(2-フルオロ-2-メチルプロピル)-3-メチル-1,3,4,9-テトラヒドロピリド[3,4-b]インドール-1-イル]フェニル]プロプ-2-エン酸の合成は、インドール誘導体の調製から始まり、複数の段階を必要とします。インドール核は、環化や官能基修飾を含む一連の反応によって合成されます。 ブテン-2-ジエン酸部分は、その後、通常はマレイン酸無水物またはフマル酸などの試薬を使用してカップリング反応によって導入されます .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が関与する場合があります。 このプロセスには、通常、目的の生成物を単離するための再結晶やクロマトグラフィーなどの精製工程が含まれます .
化学反応の分析
反応の種類
ブテン-2-ジエン酸;3-[3,5-ジフルオロ-4-[2-(2-フルオロ-2-メチルプロピル)-3-メチル-1,3,4,9-テトラヒドロピリド[3,4-b]インドール-1-イル]フェニル]プロプ-2-エン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して実行できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素ガス、パラジウム触媒。
置換剤: ハロゲン、アルキル化剤.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生じることがあり、還元はアルコールまたはアルカンを生じることがあります .
科学研究への応用
ブテン-2-ジエン酸;3-[3,5-ジフルオロ-4-[2-(2-フルオロ-2-メチルプロピル)-3-メチル-1,3,4,9-テトラヒドロピリド[3,4-b]インドール-1-イル]フェニル]プロプ-2-エン酸は、いくつかの科学研究への応用があります。
化学: より複雑な分子を合成するための構成要素として使用されます。
生物学: 抗ウイルス性や抗癌性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
科学的研究の応用
But-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
ブテン-2-ジエン酸;3-[3,5-ジフルオロ-4-[2-(2-フルオロ-2-メチルプロピル)-3-メチル-1,3,4,9-テトラヒドロピリド[3,4-b]インドール-1-イル]フェニル]プロプ-2-エン酸の作用機序は、特定の分子標的や経路との相互作用に関与しています。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、癌細胞の増殖またはウイルスの複製に関与する特定の酵素を阻害する可能性があります .
類似化合物の比較
類似化合物
フマル酸: 同様の構造的特徴を持つ単純なジカルボン酸。
マレイン酸: シス配置を持つ別のジカルボン酸。
インドール誘導体: さまざまな置換基を持つインドール核を含む化合物.
独自性
ブテン-2-ジエン酸;3-[3,5-ジフルオロ-4-[2-(2-フルオロ-2-メチルプロピル)-3-メチル-1,3,4,9-テトラヒドロピリド[3,4-b]インドール-1-イル]フェニル]プロプ-2-エン酸は、インドールとブテンジオ酸構造を組み合わせているため、独特であり、異なる化学的および生物学的特性を付与します。 この独自性は、研究および潜在的な治療用途にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Fumaric acid: A simple dicarboxylic acid with similar structural features.
Maleic acid: Another dicarboxylic acid with cis-configuration.
Indole derivatives: Compounds containing the indole nucleus with various substitutions.
Uniqueness
But-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid is unique due to its combination of indole and butenedioic acid structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C29H29F3N2O6 |
|---|---|
分子量 |
558.5 g/mol |
IUPAC名 |
but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H25F3N2O2.C4H4O4/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32;5-3(6)1-2-4(7)8/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32);1-2H,(H,5,6)(H,7,8) |
InChIキー |
GYRUZXFUFGWTAG-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)
![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)
![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![(9S)-N-[(1S,5R)-3-(6-methylpyrimidin-4-yl)-3-azabicyclo[3.2.1]octan-8-yl]-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-amine](/img/structure/B11931555.png)

![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)
![N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-5-methyl-1-(2-pyridyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11931583.png)

![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)

![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)


